Amyloid beta-peptide (1-40) rat
Description
Historical Context of Amyloid Beta-Peptide (1-40) Research in Rat Systems
Research utilizing rat models to understand amyloid beta began with foundational studies to characterize Aβ production and its effects. Early on, it was established that Aβ peptides are produced as a normal part of cellular metabolism in the rat brain. jneurosci.org A significant historical approach in non-transgenic models involved the direct intracerebral or intrahippocampal injection of synthetic Aβ peptides to investigate their direct effects on the brain. mdpi.combu.edu
Studies from the 1990s, for example, demonstrated that injecting Aβ(1-40) into the rat hippocampus could lead to neurodegeneration and memory impairment, providing an early in-vivo link between the peptide and Alzheimer's-like symptoms. bu.edunih.gov These models were instrumental in exploring the neurotoxic properties of Aβ. nih.govjove.com Over the years, research has evolved to include the development of transgenic rats that express human APP with mutations linked to familial Alzheimer's disease, allowing for the study of age-related, progressive amyloid pathology that more closely mirrors the human condition. aginganddisease.orgnih.gov
Significance of Amyloid Beta-Peptide (1-40) Rat as a Research Target in Neurodegenerative Studies
The use of rat models for studying Aβ(1-40) is highly significant in the field of neurodegenerative research. mdpi.com Rats possess a more complex behavioral and cognitive repertoire than mice, making them particularly valuable for studying the impact of Aβ on higher-order functions like learning and memory. mdpi.comresearchgate.net Their larger brain size is also an advantage for neurosurgical procedures, in-vivo electrophysiology, and neuroimaging studies. mdpi.com
Injecting Aβ(1-40) into the rat brain has been shown to impair synaptic plasticity, specifically long-term potentiation (LTP), which is a cellular mechanism believed to underlie learning and memory. bohrium.com This demonstrates a direct link between the presence of this peptide and synaptic dysfunction. Furthermore, because rat Aβ is less aggregative than human Aβ, it provides a unique tool to dissect the environmental and molecular factors that trigger the initial, pathological aggregation steps. nih.govacs.org Comparing the effects of human versus rat Aβ(1-40) in these models helps to isolate the specific contributions of the differing amino acids to neurotoxicity and fibril formation, reinforcing the principles of the amyloid cascade hypothesis. researchgate.net
Structure
2D Structure
Properties
CAS No. |
144409-98-3 |
|---|---|
Molecular Formula |
C190H291N51O57S |
Molecular Weight |
4234 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-[[(2R)-4-amino-1-[[(2R)-6-amino-1-[[2-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[2-[[(2R)-1-[[(1R)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[(2-amino-3-carboxypropanoyl)amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C190H291N51O57S/c1-25-101(19)155(184(292)207-87-140(250)213-121(68-93(3)4)172(280)223-120(63-67-299-24)170(278)235-149(95(7)8)182(290)205-82-136(246)201-83-142(252)234-151(97(11)12)187(295)239-154(100(17)18)189(297)298)241-188(296)156(102(20)26-2)240-159(267)103(21)210-137(247)84-202-161(269)113(52-39-41-64-191)219-177(285)129(77-135(195)245)229-181(289)133(90-243)216-141(251)88-206-183(291)150(96(9)10)236-180(288)131(79-148(263)264)230-168(276)118(57-61-144(255)256)218-158(266)105(23)212-171(279)125(72-108-48-35-29-36-49-108)227-174(282)126(73-109-50-37-30-38-51-109)232-186(294)153(99(15)16)238-179(287)122(69-94(5)6)225-164(272)114(53-40-42-65-192)220-166(274)116(55-59-134(194)244)221-176(284)128(75-111-81-199-92-209-111)228-165(273)115(54-43-66-200-190(196)197)224-185(293)152(98(13)14)237-169(277)119(58-62-145(257)258)222-173(281)124(71-107-46-33-28-34-47-107)214-138(248)86-204-163(271)132(89-242)233-178(286)130(78-147(261)262)231-175(283)127(74-110-80-198-91-208-110)215-139(249)85-203-162(270)123(70-106-44-31-27-32-45-106)226-167(275)117(56-60-143(253)254)217-157(265)104(22)211-160(268)112(193)76-146(259)260/h27-38,44-51,80-81,91-105,112-133,149-156,242-243H,25-26,39-43,52-79,82-90,191-193H2,1-24H3,(H2,194,244)(H2,195,245)(H,198,208)(H,199,209)(H,201,246)(H,202,269)(H,203,270)(H,204,271)(H,205,290)(H,206,291)(H,207,292)(H,210,247)(H,211,268)(H,212,279)(H,213,250)(H,214,248)(H,215,249)(H,216,251)(H,217,265)(H,218,266)(H,219,285)(H,220,274)(H,221,284)(H,222,281)(H,223,280)(H,224,293)(H,225,272)(H,226,275)(H,227,282)(H,228,273)(H,229,289)(H,230,276)(H,231,283)(H,232,294)(H,233,286)(H,234,252)(H,235,278)(H,236,288)(H,237,277)(H,238,287)(H,239,295)(H,240,267)(H,241,296)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H,261,262)(H,263,264)(H,297,298)(H4,196,197,200)/t101?,102?,103-,104+,105+,112?,113-,114+,115+,116+,117+,118-,119+,120-,121-,122+,123+,124+,125+,126+,127+,128+,129-,130+,131-,132+,133-,149-,150-,151-,152+,153+,154-,155-,156-/m1/s1 |
InChI Key |
KBNPAOMRSZGNFV-BQEDMFEPSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CNC=N5)NC(=O)CNC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
Isomeric SMILES |
CCC(C)[C@H](C(=O)N[C@H](C(C)CC)C(=O)NCC(=O)N[C@H](CC(C)C)C(=O)N[C@H](CCSC)C(=O)N[C@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)O)NC(=O)[C@@H](C)NC(=O)CNC(=O)[C@@H](CCCCN)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CO)NC(=O)CNC(=O)[C@@H](C(C)C)NC(=O)[C@@H](CC(=O)O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC5=CNC=N5)NC(=O)CNC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)C(CC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CNC=N5)NC(=O)CNC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
sequence |
One Letter Code: DAEFGHDSGFEVRHQKLVFFAEDVGSNKGAIIGLMVGGVV |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Amyloid Beta Peptide 1 40 Pathogenesis in Rat Models
Amyloid Beta-Peptide (1-40) Aggregation Dynamics and Oligomerization in Rat Brain Environments
The aggregation of amyloid-beta (Aβ) peptides, particularly Aβ(1-40), is a central event in the pathogenesis of Alzheimer's disease. In rat models, the study of Aβ(1-40) aggregation provides crucial insights into the molecular transformations that lead to neurotoxicity.
Conformational Changes and Fibril Formation of Amyloid Beta-Peptide (1-40) Rat
The journey of Aβ(1-40) from a soluble monomer to an insoluble fibril involves significant conformational changes. Initially, the peptide may exist in a partially folded state, with some helical structure, especially when interacting with cellular membranes. mdpi.com However, it undergoes a transition to a β-sheet-rich conformation, which is the hallmark of amyloid fibrils. frontiersin.orgpnas.org This process is dynamic, with the peptide sampling various conformations before assembling into larger aggregates. pnas.org
The aggregation process begins with the formation of small, spherical oligomers. nih.gov These oligomers can then elongate and associate to form protofibrils, which are curvilinear structures. mdpi.com Ultimately, these protofibrils mature into long, unbranched fibrils characterized by a cross-β-sheet structure. nih.govmdpi.com Infrared spectroscopy studies have revealed that the conversion of oligomers into fibrils involves a significant structural rearrangement, specifically a transition from an antiparallel β-sheet in oligomers to a parallel β-sheet in fibrils. nih.gov This conformational shift is a critical step in the fibrillization pathway.
The environment plays a significant role in modulating these conformational changes and the subsequent fibril formation. For instance, the presence of biological membranes, such as those from rat synaptosomes, can influence the structure of the resulting Aβ(1-40) fibrils and reduce their structural heterogeneity. mdpi.com
Table 1: Conformational States of this compound During Aggregation
| Aggregation Stage | Predominant Secondary Structure | Morphological Characteristics |
| Monomer | Partially folded, some α-helix | Soluble, individual peptide molecules |
| Oligomer | Antiparallel β-sheet | Small, spherical particles |
| Protofibril | β-sheet | Curvilinear, intermediate structures |
| Fibril | Parallel β-sheet | Long, unbranched, insoluble fibers |
Role of Amyloid Beta-Peptide (1-40) Oligomers in Rat Neuronal Dysfunction
A growing body of evidence suggests that the soluble oligomeric forms of Aβ(1-40) are the primary neurotoxic species, rather than the mature fibrils. nih.govplos.org These oligomers have been shown to be potent disruptors of neuronal function in rat models.
Even at picomolar concentrations, Aβ(1-40) oligomers can rapidly induce an increase in intracellular calcium levels in astrocytes, which in turn triggers the production of reactive oxygen species (ROS) in both astrocytes and neurons. nih.gov This cascade of events can lead to synaptic dysfunction and inhibit long-term potentiation (LTP), a cellular correlate of learning and memory. nih.gov
Furthermore, Aβ(1-40) oligomers have been directly implicated in causing neuronal injury and death, even before the formation of amyloid plaques. bohrium.com The neurotoxicity of these oligomers appears to be correlated with their non-fibrillar structure. mdpi.com Studies have shown that promoting the fibrillization of Aβ can actually reduce its neurotoxicity, suggesting that the oligomeric state is the more harmful conformation. mdpi.com
Amyloid Beta-Peptide (1-40)-Induced Neurotoxicity in Rat Neurons
The accumulation of Aβ(1-40) in the brain leads to a cascade of neurotoxic events that ultimately result in neuronal death and cognitive decline. In rat models, the mechanisms of this neurotoxicity have been extensively studied, revealing a multi-faceted attack on neuronal health.
Mechanisms of Amyloid Beta-Peptide (1-40)-Mediated Synaptic Dysfunction in Rat Brain
Synaptic dysfunction is an early and critical feature of Alzheimer's disease, and Aβ(1-40) plays a central role in this process. embopress.org One of the primary targets of Aβ(1-40) is the synapse, where it disrupts the delicate balance of neurotransmission.
Aβ(1-40) has been shown to impair long-term potentiation (LTP), a key cellular mechanism for learning and memory, in the dentate gyrus of rats. bohrium.com This impairment is thought to be mediated by the targeting of glutamate (B1630785) receptors, such as NMDA and AMPA receptors. bohrium.comfrontiersin.org By disrupting these receptors, Aβ(1-40) can lead to dysregulation of calcium homeostasis and impair synaptic plasticity. frontiersin.org
Furthermore, Aβ(1-40) can induce the mislocalization and internalization of glutamate transporters in astrocytes, leading to reduced glutamate clearance from the synapse. frontiersin.org This excess extracellular glutamate can cause excitotoxicity, further contributing to synaptic damage. frontiersin.org The loss of synapses is a key pathological feature of Alzheimer's disease, and studies have shown that Aβ(1-40) oligomers can directly cause a reduction in the number of synapses in hippocampal primary neurons. embopress.org
Neuronal Apoptosis and Necrosis Pathways Initiated by this compound
In addition to synaptic dysfunction, Aβ(1-40) can also trigger programmed cell death, or apoptosis, in rat neurons. nih.gov Treatment of cultured rat cortical neurons with aggregated Aβ(1-40) leads to widespread apoptotic neuronal death, characterized by chromatin condensation and DNA fragmentation. nih.gov
Several signaling pathways have been implicated in Aβ(1-40)-induced apoptosis. The c-Jun N-terminal kinase (JNK) pathway is one such pathway, where its activation by Aβ leads to the induction of Fas ligand and subsequent apoptosis. jneurosci.org Another critical pathway involves the tumor necrosis factor type I receptor (TNFRI). jneurosci.org Aβ(1-40) can induce neuronal apoptosis through TNFRI, leading to an increase in Apaf-1 expression, a key molecule in the apoptotic cascade. jneurosci.org
Studies using neurons from Bax-deficient mice have shown that Aβ-induced neuronal apoptosis is dependent on the pro-apoptotic protein Bax. oup.com Interestingly, this process appears to be independent of caspase-3, another key executioner of apoptosis. oup.com This suggests that Aβ can trigger multiple and sometimes distinct apoptotic pathways in neurons.
Glial Activation and Neuroinflammation Triggered by Amyloid Beta-Peptide (1-40) in Rat Brains
Neuroinflammation is a prominent feature of the Alzheimer's disease brain, and Aβ(1-40) is a potent trigger of this inflammatory response. Glial cells, including microglia and astrocytes, play a central role in this process.
In the presence of Aβ(1-40), microglia, the resident immune cells of the brain, become activated. nih.govfrontiersin.org Fibrillar Aβ(1-40) can induce microglial proliferation and the release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). nih.gov This activation is mediated, at least in part, by the production of hydrogen peroxide from NADPH oxidase. nih.gov
Astrocytes also become reactive in response to Aβ(1-40), exhibiting increased expression of glial fibrillary acidic protein (GFAP). csic.esmdpi.com Activated astrocytes contribute to the inflammatory environment by releasing pro-inflammatory cytokines and reactive oxygen species. mdpi.com This glial activation, while initially intended to clear Aβ deposits, can become detrimental, creating a self-perpetuating cycle of inflammation and neurotoxicity that exacerbates neuronal damage. mdpi.com
Microglial Responses to this compound
Amyloid beta-peptide (1-40) (Aβ(1-40)) plays a significant role in initiating neuroinflammatory responses in the rat brain, with microglia being the primary immune cells involved. nih.govnih.gov Injection of Aβ(1-40) into the rat brain leads to the activation of microglial cells, which surround and infiltrate the amyloid deposit. nih.gov This activation is a hallmark of the brain's response to Aβ peptides and is characterized by changes in microglial morphology and function. nih.govplos.org
Activated microglia exhibit a phagocytic response to Aβ; however, this clearance mechanism can be impaired. nih.gov For instance, the presence of high-mobility group box protein 1 (HMGB1) can inhibit the degradation of Aβ(1-40) within microglia, leading to its accumulation in the cytoplasm and hindering its clearance. nih.gov This suggests that while microglia are capable of phagocytosing Aβ(1-40), certain factors can disrupt this process, potentially contributing to the pathological progression. nih.gov
Furthermore, Aβ(1-40) stimulation can induce the proliferation of microglia. researchgate.net Studies have shown that fibrillar Aβ(1-40) can cause microglial cells to proliferate, a process that appears to be mediated by the production of hydrogen peroxide through NADPH oxidase. researchgate.net This proliferative response is another key aspect of microglial activation in the presence of Aβ(1-40).
The interaction between Aβ(1-40) and microglia also involves cell surface receptors. CD40 signaling, for example, is implicated in both the innate and adaptive activation of microglia in response to amyloid beta-peptide. researchgate.net Blocking this signaling pathway has been shown to reduce microglial activation. researchgate.net
Astrocytic Reactivity in this compound Pathology
Astrocytes, another critical glial cell type in the central nervous system, also exhibit a pronounced reaction to the presence of Aβ(1-40). plos.orgtandfonline.com This reaction, known as reactive astrogliosis, involves both hypertrophy and proliferation of astrocytes. plos.org Studies involving the injection of Aβ(1-40) into the rat brain have demonstrated a significant increase in the volume and surface area of astrocytes, as well as an increase in the number and length of their branches. plos.org
A key finding is the specific uptake of Aβ(1-40) by astrocytes, but not microglia, in the rat brain. nih.gov Immunohistochemical studies have shown that following infusion, Aβ(1-40) immunoreactivity is co-localized with the astrocytic marker GFAP, but not with the microglial marker CD11b. nih.gov This suggests a primary role for astrocytes in the internalization of this peptide from the extracellular space.
The response of astrocytes to Aβ(1-40) is multifaceted. In vitro studies have shown that Aβ can induce spontaneous calcium transients and delayed intercellular calcium waves in rat cortical astrocytes. tandfonline.com This alteration in calcium signaling is accompanied by an increase in the expression of glial fibrillary acidic protein (GFAP) and S100B, which are established markers of reactive gliosis. tandfonline.com Furthermore, exposure to Aβ(1-40) can lead to a loss of homeostatic functions in astrocytes, such as a decrease in the glutamate transporter EAAT2. aginganddisease.org Chronic exposure of astrocytes to Aβ(1-40) can also lead to a suppression of excitatory synaptic transmission in co-cultured hippocampal neurons. bohrium.com
Cytokine and Chemokine Modulation by Amyloid Beta-Peptide (1-40) in Rat Central Nervous System
The interaction of Aβ(1-40) with glial cells triggers the release of various cytokines and chemokines, key modulators of the neuroinflammatory response. In rat models, Aβ(1-40) has been shown to stimulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.govamegroups.org
Microglia are a primary source of these cytokines upon activation by Aβ(1-40). researchgate.netamegroups.org Studies using primary mouse microglial cell cultures have demonstrated that Aβ(1-40) treatment leads to an increased release of nitric oxide (NO) and TNF-α. glpbio.com Similarly, fibrillar Aβ(1-40) has been found to induce the release of TNF-α and IL-1β from rat microglial cells. researchgate.net The production of these pro-inflammatory molecules contributes to the neurotoxic environment. jneurosci.org
Astrocytes also contribute to the cytokine milieu in response to Aβ. Pro-oxidant conditions can potentiate the toxic effects of Aβ on astrocytes, leading to increased generation of free radicals and inflammatory changes. nih.gov The interplay between different glial cells and the cytokines they release creates a complex inflammatory cascade in the presence of Aβ(1-40). The levels of pro-inflammatory cytokines have been found to correlate with the amyloid load in transgenic mouse models of Alzheimer's disease, suggesting a direct link between Aβ accumulation and the intensity of the inflammatory response. nih.gov
| Cytokine/Chemokine | Cellular Source | Effect of Aβ(1-40) | Reference |
| TNF-α | Microglia | Increased release | researchgate.netglpbio.com |
| IL-1β | Microglia | Increased release | researchgate.net |
| Nitric Oxide (NO) | Microglia | Increased release | glpbio.com |
Oxidative Stress and Mitochondrial Dysfunction in this compound Models
Aβ(1-40) is strongly implicated in inducing oxidative stress and mitochondrial dysfunction in the rat brain, contributing significantly to neuronal damage. diva-portal.orgnih.gov Exposure of rat hippocampal neurons to Aβ(1-40) has been shown to cause a reduction in the activity of Na+/K+-ATPase, an enzyme crucial for maintaining ionic gradients. jneurosci.org This impairment precedes the loss of calcium homeostasis and subsequent cell degeneration. jneurosci.org
Aβ(1-40) can directly interact with mitochondria, leading to a cascade of detrimental effects. diva-portal.orgnih.gov These include the production of reactive oxygen species (ROS), impairment of mitochondrial respiration, and induction of the mitochondrial permeability transition pore (PTP). nih.govnih.gov Studies on isolated rat brain mitochondria have demonstrated that Aβ can inhibit respiration and the activity of cytochrome oxidase. nih.gov Furthermore, Aβ(1-40) can exacerbate calcium-dependent formation of the PTP, which leads to a decrease in the mitochondrial transmembrane potential and uncoupling of respiration. nih.gov
In rat models of Aβ(1-40) toxicity, an increase in markers of oxidative stress is observed. diva-portal.orgdiva-portal.org This includes elevated levels of malondialdehyde (MDA), a product of lipid peroxidation, and nitrite (B80452) in hippocampal tissue. diva-portal.orgdiva-portal.org Concurrently, a reduction in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) is also seen. diva-portal.orgdiva-portal.org These findings highlight the role of Aβ(1-40) in creating an environment of oxidative imbalance.
Astrocytes are also key players in Aβ-induced oxidative stress. Aβ peptides can cause a loss of mitochondrial potential specifically in astrocytes, which is linked to the activation of NADPH oxidase and subsequent ROS generation. nih.govjneurosci.org This oxidative stress in astrocytes can, in turn, contribute to neuronal death. nih.govjneurosci.org
| Oxidative Stress/Mitochondrial Dysfunction Marker | Effect of Aβ(1-40) | Model System | Reference |
| Na+/K+-ATPase Activity | Decreased | Cultured rat hippocampal neurons | jneurosci.org |
| Malondialdehyde (MDA) | Increased | Rat hippocampal tissue | diva-portal.orgdiva-portal.org |
| Nitrite | Increased | Rat hippocampal tissue | diva-portal.orgdiva-portal.org |
| Superoxide Dismutase (SOD) Activity | Decreased | Rat hippocampal tissue | diva-portal.orgdiva-portal.org |
| Mitochondrial Respiration | Inhibited | Isolated rat brain mitochondria | nih.gov |
| Mitochondrial Transmembrane Potential | Decreased | Isolated rat brain mitochondria | nih.gov |
| Reactive Oxygen Species (ROS) | Increased | Astrocytes | nih.govjneurosci.org |
Impact of Amyloid Beta-Peptide (1-40) on Calcium Homeostasis in Rat Neurons
Aβ(1-40) significantly disrupts calcium homeostasis in rat neurons, a critical factor in its neurotoxic effects. jneurosci.orgmdpi.comnih.gov Studies have shown that Aβ(1-40) can increase the influx of calcium ions (Ca2+) in rat cortical synaptosomes and cultured cortical neurons. mdpi.com This influx can be mediated through various channels, including L-type and T-type voltage-gated calcium channels. mdpi.com
The dysregulation of calcium is not limited to the plasma membrane. Aβ(1-40) can also trigger the release of calcium from intracellular stores, such as the endoplasmic reticulum (ER). nih.gov This release can be mediated by both inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs) and ryanodine (B192298) receptors (RyRs). nih.gov The resulting increase in cytosolic calcium levels can activate a cascade of downstream events, including the generation of free radicals and the activation of caspases, ultimately leading to apoptosis. nih.gov
Furthermore, Aβ(1-40) has been found to stimulate the activity of certain isoforms of the Na+/Ca2+ exchanger, which is involved in maintaining cytosolic calcium homeostasis. researchgate.netbenthamdirect.com This stimulation can contribute to the altered calcium dynamics observed in the presence of the peptide. researchgate.netbenthamdirect.com The impairment of ion-motive ATPases, such as Na+/K+-ATPase, by Aβ(1-40) also plays a role in the loss of neuronal calcium homeostasis. jneurosci.org
Experimental Rat Models for Studying Amyloid Beta Peptide 1 40
In Vitro Rat Cell Culture Models of Amyloid Beta-Peptide (1-40) Toxicity
In vitro models using rat-derived cells offer a controlled environment to dissect the direct effects of Aβ(1-40) on specific cell types of the central nervous system.
Primary Rat Neuronal Cultures in Amyloid Beta-Peptide (1-40) Research
Primary neuronal cultures from rats are a cornerstone for investigating the neurotoxic properties of Aβ(1-40). These cultures, typically derived from embryonic or neonatal rat brains, provide a homogenous population of neurons to study the direct impact of Aβ peptides. springernature.com For instance, studies on primary cultures of rat cortical neurons have shown that the solubility of Aβ(1-40) is a critical determinant of its effect on neuronal calcium channels. researchgate.net Unaggregated, soluble Aβ(1-40) can increase voltage-dependent calcium channel currents, whereas the aggregated form tends to reduce this activity and promote apoptotic cell death. researchgate.net This highlights a potential physiological role for the soluble form of the peptide. researchgate.net
Research has also demonstrated that Aβ(1-40) can protect neurons from the more toxic Aβ(1-42) isoform, both in culture and in the rat brain. nih.gov This protective effect is attributed to the ability of Aβ(1-40) to inhibit the fibril formation of Aβ(1-42). nih.gov Furthermore, studies have indicated that endogenous production of Aβ, including Aβ(1-40), is essential for the survival of central neurons. nih.govjneurosci.org Inhibiting the enzymes responsible for Aβ production leads to neuronal death, an effect that can be reversed by the application of Aβ(1-40). nih.govjneurosci.org
The table below summarizes key findings from research utilizing primary rat neuronal cultures to study Aβ(1-40).
| Research Focus | Key Findings | Reference |
| Aβ(1-40) Solubility and Neurotoxicity | Soluble Aβ(1-40) increases Ca2+ channel currents, while aggregated Aβ(1-40) is neurotoxic. | researchgate.net |
| Neuroprotective Effects of Aβ(1-40) | Aβ(1-40) protects neurons from Aβ(1-42)-induced toxicity by inhibiting its aggregation. | nih.gov |
| Physiological Role of Aβ(1-40) | Endogenous Aβ production, including Aβ(1-40), is crucial for neuronal viability. | nih.govjneurosci.org |
| Apoptosis Induction | Aggregated Aβ(1-40) can induce apoptosis in cultured cortical neurons. | springernature.com |
Rat Glial Cell Cultures for Investigating Amyloid Beta-Peptide (1-40) Interactions
Glial cells, including astrocytes and microglia, play a significant role in the inflammatory response observed in Alzheimer's disease. Rat glial cell cultures are therefore essential for studying the interactions between these cells and Aβ(1-40). Studies have shown that Aβ(1-40) can induce astrogliosis, characterized by the hypertrophy and proliferation of astrocytes. plos.org This is a key feature of the inflammatory response in the central nervous system. plos.org
Microglial cells, the resident immune cells of the brain, are known to be activated by Aβ peptides. Research using rat primary microglial cultures has demonstrated that Aβ(1-40) can stimulate microglial activation and the release of pro-inflammatory mediators. nih.govnih.gov However, the phagocytic function of microglia, which is crucial for clearing Aβ deposits, can be impaired. For instance, the protein HMGB1 has been shown to inhibit the phagocytosis of Aβ(1-40) by rat microglia. nih.gov Conversely, some studies indicate that microglia can phagocytose Aβ(1-40), although less efficiently than Aβ(1-42). jst.go.jp
The following table outlines significant findings from studies on rat glial cell cultures and Aβ(1-40).
| Glial Cell Type | Research Focus | Key Findings | Reference |
| Astrocytes | Aβ(1-40)-induced astrogliosis | Aβ(1-40) injection leads to hypertrophy and proliferation of astrocytes. | plos.org |
| Microglia | Aβ(1-40)-induced inflammation | Aβ(1-40) activates microglia and stimulates the release of pro-inflammatory cytokines. | nih.govnih.gov |
| Microglia | Phagocytosis of Aβ(1-40) | HMGB1 can inhibit microglial phagocytosis of Aβ(1-40). | nih.gov |
| Microglia | Receptor-mediated phagocytosis | Nucleolin acts as a receptor for Aβ(1-42) but shows weak interaction with Aβ(1-40). | jst.go.jp |
Organotypic Rat Brain Slice Cultures and Amyloid Beta-Peptide (1-40) Studies
Organotypic brain slice cultures (BSCs) from rats provide a three-dimensional model that preserves the complex cellular architecture and synaptic connections of the brain. researchgate.netulisboa.pt This makes them a valuable tool for studying the effects of Aβ(1-40) in a more physiologically relevant context than dissociated cell cultures. researchgate.net
In aged organotypic rat brain slices, an upregulation of amyloid-precursor protein (APP) and the presence of rat Aβ(1-40) and Aβ(1-42) have been observed. nih.gov These slices can also secrete Aβ into the culture medium, and under certain conditions, extracellular deposition of Aβ can be induced. nih.gov This model allows for the investigation of the entire pathological cascade, from Aβ generation to deposition. nih.gov
Studies using organotypic hippocampal slice cultures have shown that Aβ(1-40) can modulate synaptic plasticity. For example, low concentrations of Aβ(1-40) have been found to enhance long-term potentiation (LTP), a cellular correlate of learning and memory. However, higher concentrations can have inhibitory effects. frontiersin.org These findings suggest a complex, concentration-dependent role for Aβ(1-40) in synaptic function.
In Vivo Rat Models Utilizing Exogenous Amyloid Beta-Peptide (1-40) Administration
In vivo models involving the direct administration of Aβ(1-40) into the rat brain are crucial for understanding its effects on cognitive function and neuropathology in a whole-organism context.
Intracerebroventricular Injection of Amyloid Beta-Peptide (1-40) in Rats
Intracerebroventricular (ICV) injection allows for the widespread distribution of Aβ(1-40) throughout the brain ventricles. This method is often used to model the cognitive deficits associated with Alzheimer's disease. jsurgmed.com Rats receiving ICV injections of Aβ(1-40) have been shown to exhibit impairments in learning and memory. biomedpharmajournal.orgahajournals.org These cognitive deficits are often accompanied by evidence of oxidative stress in the brain. biomedpharmajournal.org
Stereotaxic Infusion of Amyloid Beta-Peptide (1-40) into Specific Rat Brain Regions
Stereotaxic infusion enables the precise delivery of Aβ(1-40) to specific brain regions implicated in Alzheimer's disease, such as the hippocampus and cortex. jsurgmed.comresearchgate.net This technique allows for the investigation of region-specific pathological changes and their impact on behavior.
Bilateral injection of Aβ(1-40) into the hippocampus has been shown to impair performance in memory tasks. nih.govbu.edu Histological analysis following such injections has revealed neuronal degeneration in the targeted areas. nih.gov For example, injection of Aβ(1-40) into the rat hippocampus can lead to significant neuronal loss in the CA1 subfield. nih.gov Furthermore, intrahippocampal Aβ(1-40) administration has been associated with astrogliosis and neuroinflammation, characterized by the activation of microglia and astrocytes and the production of pro-inflammatory cytokines. plos.orgnih.gov
The table below summarizes the outcomes of stereotaxic infusion of Aβ(1-40) in various rat brain regions.
| Brain Region of Infusion | Observed Effects | Reference |
| Rostral Hippocampus | Delayed decline in performance on reinforcement schedules. | nih.gov |
| Hippocampus | Impaired learning and memory, increased oxidative stress. | nih.govdiva-portal.org |
| Hippocampus | Neuronal degeneration in the CA1 subfield. | nih.gov |
| Hippocampus | Astrogliosis and neuroinflammation. | plos.orgnih.gov |
| Medial Septum | Decrease in cholinergic and glutamatergic neurons. | nih.gov |
Osmotic Pump Delivery of Amyloid Beta-Peptide (1-40) in Rat Brains
The direct and continuous infusion of amyloid beta-peptide (1-40) (Aβ(1-40)) into the brains of rats via mini-osmotic pumps is a well-established experimental model to investigate the peptide's pathological effects. researchgate.netsci-hub.se This technique allows for sustained and localized delivery of Aβ(1-40) to specific brain regions, such as the hippocampus, thereby mimicking chronic exposure to the peptide. researchgate.netsci-hub.se
Research utilizing this method has demonstrated that the continuous administration of Aβ(1-40) can induce significant neuropathological and behavioral changes. For instance, studies have reported that these infusions can lead to notable learning and memory deficits, as assessed by performance in tasks like the active avoidance test. sci-hub.se In some experimental paradigms, Aβ-infused rats show a decline in performance over time compared to control animals. sci-hub.se
The cognitive impairments are often associated with underlying pathological changes within the brain. While some studies using Aβ(1-42) have shown neuronal loss and glial activation, the specific effects of Aβ(1-40) infusion can vary depending on the experimental design. nih.gov However, the model is widely recognized for its utility in studying the direct consequences of elevated Aβ levels in the brain parenchyma.
Table 1: Research Findings from Osmotic Pump Delivery of Aβ(1-40) in Rats
| Category | Specific Finding | Source |
| Methodology | A mini-osmotic pump is implanted to deliver Aβ(1-40) solution directly into the rat brain, often targeting the ventricle or hippocampus. | researchgate.net |
| Behavioral Outcomes | Rats infused with Aβ(1-40) have shown impaired performance in active avoidance tasks, indicating deficits in learning and memory. | sci-hub.se |
| Pathological Correlation | The model is instrumental in correlating the presence of excess Aβ with neuroinflammatory responses and other pathological markers. | sci-hub.se |
Transgenic Rat Models Expressing Amyloid Beta-Peptide (1-40) Precursor Proteins
Transgenic rat models that express the human amyloid precursor protein (APP), from which Aβ peptides are derived, represent a significant advancement in Alzheimer's disease research. Rats offer advantages over mouse models due to their larger size, which facilitates procedures like cerebrospinal fluid sampling and neuroimaging, and their more complex behavioral repertoire. researchgate.net
Several transgenic rat lines have been developed to express human APP with mutations linked to familial Alzheimer's disease. For example, the McGill-R-Thy1-APP rat model expresses human APP carrying the Swedish and Indiana mutations. aginganddisease.org These rats exhibit an age-dependent accumulation of Aβ in the brain, including Aβ(1-40). frontiersin.org A key characteristic of this model is the observation of progressive cognitive deficits that appear before the formation of extensive amyloid plaques, suggesting a role for soluble Aβ species in early cognitive impairment. aginganddisease.orgfrontiersin.org
Another line, the APP21 transgenic rat, was created using a lentiviral vector to express human APP with the Swedish and Indiana mutations. researchgate.net These rats show high levels of human Aβ(1-40) in the serum. researchgate.net Immunohistochemical analysis revealed that the human APP transgene is expressed in neurons but not in glial cells. researchgate.net
Table 2: Characteristics of APP Transgenic Rat Models
| Model | Transgene | Key Pathological Features | Cognitive Effects | Source |
| McGill-R-Thy1-APP | Human APP with Swedish and Indiana mutations | Age-dependent Aβ accumulation, few diffuse plaques, cerebrovascular deposits. | Progressive spatial learning and memory impairments preceding extensive plaque formation. | aginganddisease.orgfrontiersin.org |
| APP21 | Human APP with Swedish and Indiana mutations | High serum levels of human Aβ40, transgene expression in neurons. | Not detailed in the provided search results. | researchgate.net |
To create a more aggressive and comprehensive model of amyloid pathology, researchers have developed double transgenic rats that co-express both mutant human APP and mutant human presenilin (PS). Presenilins are critical components of the γ-secretase complex, which cleaves APP to generate Aβ peptides. Mutations in PS genes can alter this cleavage, often increasing the production of the more amyloidogenic Aβ(1-42) relative to Aβ(1-40). nih.gov
The APP+PS1 double transgenic rat model, for instance, expresses both mutant APP and mutant PS1. nih.govplos.org These rats exhibit more severe learning and memory deficits compared to single APP transgenic rats. plos.org They also show more extensive pathological changes, including Aβ plaques and, in some cases, neuronal loss. plos.orgresearchgate.net The addition of the PS1 transgene has been shown to increase the Aβ42/Aβ40 ratio. nih.gov
These double transgenic models are invaluable for studying the synergistic effects of APP and PS mutations on Aβ(1-40) and Aβ(1-42) production and the subsequent pathological cascade. They provide a robust platform for investigating disease mechanisms and for the preclinical evaluation of potential therapeutic agents.
Table 3: Comparison of APP and APP/PS Transgenic Rat Models
| Model Type | Genetic Makeup | Pathological Phenotype | Research Applications | Source |
| Single Transgenic (e.g., APP21) | Expresses mutant human APP. | Moderate Aβ accumulation. | Studying the initial effects of APP overexpression and Aβ(1-40) accumulation. | researchgate.net |
| Double Transgenic (e.g., APP+PS1) | Co-expresses mutant human APP and mutant human PS1. | Accelerated and more severe Aβ plaque pathology, increased Aβ42/Aβ40 ratio, significant cognitive decline. | Investigating the interplay between APP and PS mutations, modeling more advanced stages of amyloid pathology, and testing therapeutics. | nih.govplos.orgresearchgate.net |
Pathophysiological Correlates of Amyloid Beta Peptide 1 40 in Rat Disease Models
Cognitive and Behavioral Deficits Induced by Amyloid Beta-Peptide (1-40) in Rats.diva-portal.orgbu.edunih.gov
The injection of Aβ(1-40) into the hippocampus of rats leads to significant cognitive and behavioral impairments. nih.gov These deficits are not typically immediate but can manifest weeks after administration, suggesting they are the result of long-term degenerative processes rather than acute pharmacological effects. bu.edu Studies have shown that these impairments can be long-lasting, with some behavioral changes observed even 30 days after the cessation of chronic Aβ(1-40) administration. nih.gov
Spatial Learning and Memory Impairments in Amyloid Beta-Peptide (1-40) Rat Models.diva-portal.orgbu.edunih.gov
One of the most prominent effects of Aβ(1-40) in rats is the impairment of spatial learning and memory. diva-portal.orgnih.gov This is often assessed using tasks such as the Morris water maze, radial arm maze, and Y-maze. diva-portal.orgnih.gov
Rats injected with Aβ(1-40) exhibit a range of deficits in these tasks, including:
A lower spontaneous alternation score in the Y-maze, indicating impaired short-term spatial recognition memory. diva-portal.orgnih.gov
Impaired retention and recall in passive avoidance tests. diva-portal.orgnih.gov
Fewer correct choices and more errors in the radial arm maze task, indicating a deficit in spatial cognition. diva-portal.orgnih.gov
Increased latency and distance traveled to find the target in the Barnes maze, along with a preference for non-spatial search strategies. frontiersin.org
A significant decline in learning in the Morris water maze test. nih.gov
These findings suggest that Aβ(1-40) disrupts the ability of rats to acquire, retain, and retrieve spatial information, a cognitive domain heavily reliant on hippocampal function. nih.govfrontiersin.org The observed deficits are consistent with the hippocampal pathology seen in Alzheimer's disease. nih.gov
Table 1: Effects of Amyloid Beta-Peptide (1-40) on Spatial Learning and Memory in Rat Models
| Behavioral Task | Observed Deficits in Aβ(1-40) Treated Rats | Reference |
| Y-Maze | Lower spontaneous alternation score | diva-portal.orgnih.gov |
| Passive Avoidance Test | Impaired retention and recall capability | diva-portal.orgnih.gov |
| Radial Arm Maze | Fewer correct choices and more errors | diva-portal.orgnih.gov |
| Barnes Maze | Increased latency and distance to target; preference for non-spatial strategies | frontiersin.org |
| Morris Water Maze | Significant decline in learning | nih.gov |
Affective and Social Behavioral Changes in Amyloid Beta-Peptide (1-40) Administered Rats
The administration of Aβ(1-40) in rats also leads to significant affective and social behavioral changes. Studies have shown that injection of aggregated Aβ(1-40) into the amygdala or hippocampus can impair sociability. researchgate.net This is particularly relevant as social decline is a severe symptom in humans with Alzheimer's disease. researchgate.net The observed changes in social behavior in rat models suggest that Aβ pathology and its associated neurotoxicity may be directly involved in the genesis of these social deficits. researchgate.net Furthermore, some studies indicate that Aβ(1-40) can induce greater anxiety in rats. researchgate.net
In addition to social deficits, Aβ(1-40) has been shown to enhance certain typical rodent behaviors, such as burrowing. nih.gov Interestingly, a negative correlation has been found between the increase in burrowing behavior and performance in memory tasks, suggesting that both the memory deficit and the increase in this specific behavior may reflect a common underlying hippocampal dysfunction caused by Aβ(1-40). nih.gov
Electrophysiological Alterations in this compound Brains.bu.edu
The cognitive and behavioral deficits induced by Aβ(1-40) are underpinned by significant alterations at the electrophysiological level. These changes disrupt the normal functioning of neural circuits, particularly in the hippocampus, a brain region critical for learning and memory.
Synaptic Plasticity Deficits (e.g., Long-Term Potentiation) in this compound Models.nih.gov
A key target of Aβ(1-40) is synaptic plasticity, the cellular mechanism believed to underlie learning and memory. bohrium.com Long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously, is severely impaired in rats treated with Aβ(1-40). nih.govbohrium.com Studies have shown that intrahippocampal injection of Aβ(1-40) dampens the field excitatory postsynaptic potential (fEPSP) slope and population spike (PS) amplitude following high-frequency stimulation, which is a protocol used to induce LTP. nih.gov This suppression of LTP is consistent with the cognitive deficits observed in these animal models. bohrium.com
Interestingly, while long-term plasticity is significantly affected, short-term plasticity, as measured by paired-pulse facilitation, often shows no significant changes. nih.govbohrium.com The impairment of LTP by Aβ(1-40) is thought to be mediated through various mechanisms, including targeting glutamate (B1630785) receptors and decreasing the expression of NMDA receptors. bohrium.com
Neuronal Network Dysfunction in this compound Pathology.bu.edu
Beyond individual synapses, Aβ(1-40) also causes widespread neuronal network dysfunction. nih.gov This is evidenced by changes in brain rhythms, such as the hippocampal theta rhythm, which is crucial for spatial navigation and memory processing. nih.gov In rats treated with Aβ(1-40), the amplitude of the theta rhythm at its peak frequency is significantly reduced. nih.gov
Furthermore, Aβ(1-40) can alter the firing rates of neurons. For instance, in the medial septum, slow-firing neurons show increased firing rates following Aβ(1-40) treatment. nih.gov This could lead to an increase in glutamate release and excessive activation of NMDA receptors, contributing to neurodegeneration. nih.gov The effects of Aβ on neuronal network activity can be dependent on both the concentration and the duration of exposure. nih.gov
Neuroanatomical and Histopathological Changes in this compound Models.diva-portal.orgbu.edu
The functional deficits induced by Aβ(1-40) are accompanied by observable structural damage in the brain. Intrahippocampal injection of Aβ(1-40) leads to significant neurodegeneration, particularly in the CA1 subfield of the hippocampus. nih.gov Five days after injection, long stretches of the CA1 subfield can be either devoid of neurons or contain a majority of degenerating neurons. nih.gov This neuronal loss is often characterized by apoptosis, or programmed cell death, as indicated by the presence of fragmented DNA. nih.gov
Table 2: Neuroanatomical and Histopathological Changes Induced by Amyloid Beta-Peptide (1-40) in Rat Models
| Brain Region | Observed Changes | Reference |
| Hippocampal CA1 Subfield | Neuronal degeneration and depletion, apoptosis | nih.gov |
| Medial Septum | Overall reduction in neuronal number | nih.gov |
| Medial Septum | Reduction in cholinergic and glutamatergic neurons | nih.gov |
Neuronal Loss and Atrophy in Amyloid Beta-Peptide (1-40) Administered Rat Brains
The administration of amyloid beta-peptide (1-40) (Aβ(1-40)) in rat models has been shown to induce significant neuronal loss and atrophy, particularly in brain regions vulnerable in Alzheimer's disease, such as the hippocampus. nih.govbu.edunih.gov Studies involving the direct injection of Aβ(1-40) into the rat hippocampus have demonstrated marked neurodegeneration. nih.govbu.edu
One study found that five days after the injection of an aqueous solution containing the Aβ(1-40) fragment into the hippocampus, extensive stretches of the CA1 subfield were either devoid of neurons or contained a majority of degenerating neurons. nih.gov This was in stark contrast to control animals or those injected with other Aβ fragments like Aβ(1-28) or Aβ(1-42), where neuronal degeneration was limited to the immediate vicinity of the injection site. nih.gov The neuronal death observed in the Aβ(1-40) injected rats was characterized by apoptosis, as evidenced by the TUNEL technique which detects DNA fragmentation. nih.gov
Another investigation reported that multiple intrahippocampal injections of Aβ(1-40) resulted in significant neuronal loss and gliosis, a reactive change of glial cells in response to central nervous system damage. nih.gov Histological analysis confirmed these findings, revealing persistent Aβ(1-40) immunoreactivity at the injection site and within macrophages two weeks post-injection. nih.gov These cellular changes were associated with impairments in learning and memory tasks. nih.gov
Furthermore, research has highlighted the neurotoxic potential of Aβ(1-40) by demonstrating its ability to induce neurodegeneration in hippocampal slice cultures and cause local pathology when injected into the rat cortex and hippocampus. bu.edu The neurodegenerative effects observed in these models often manifest as shrunken and degenerating neurons. oup.com
It is important to note that while Aβ(1-40) can induce neuronal damage, some studies suggest it may also have a complex, and in some contexts, protective role. For instance, it has been reported that Aβ(1-40) can protect neurons from the more toxic effects of Aβ(1-42) both in cell culture and in the rat brain. researchgate.netnih.gov This protective action is thought to be mediated by the inhibition of Aβ(1-42) fibril formation. nih.gov
Table 1: Neuronal Effects of Aβ(1-40) Administration in Rat Brains
| Study Focus | Brain Region | Key Findings | Reference |
| Neurodegeneration | Hippocampal CA1 subfield | Extensive neuronal loss and apoptosis 5 days post-injection. | nih.gov |
| Neuropathology | Hippocampus | Significant neuronal loss and gliosis 14 days post-injection. | nih.gov |
| Neurotoxicity | Cortex and Hippocampus | Induction of local neurodegeneration and Alzheimer-like neuropathology. | bu.edu |
| Neuronal Morphology | Hippocampus | Presence of shrunken, degenerating neurons. | oup.com |
Amyloid Plaque Deposition Patterns of Amyloid Beta-Peptide (1-40) in Rat Brains
The deposition of amyloid plaques is a hallmark pathological feature of Alzheimer's disease. In rat models, the injection of Aβ(1-40) has been utilized to study the formation and characteristics of these plaques. bu.edunih.govjneurosci.org
Research has shown that freshly solubilized Aβ(1-40) injected into the rat brain can form aggregates that exhibit Congo red birefringence, a characteristic feature of amyloid fibrils. nih.govjneurosci.org Electron microscopy of these aggregates revealed fibrillar structures with a diameter of 5-10 nm, similar to the amyloid fibrils found in the plaques of Alzheimer's disease patients. nih.govjneurosci.org In contrast, injected Aβ(1-42) formed nonfibrillar, amorphous aggregates under the same experimental conditions, suggesting that factors within the rat brain may inhibit the fibrillization of Aβ(1-42). nih.govjneurosci.org
The temporal profile of these Aβ(1-40) aggregates has also been investigated. Photomicrographs of rat brain sections taken at different time points post-injection show the formation and persistence of these aggregates. jneurosci.orgjneurosci.org For instance, aggregates were observed as early as one day post-injection and could persist for at least three weeks. jneurosci.org
The location of plaque deposition following Aβ(1-40) administration is often concentrated around the injection site in the hippocampus and cortex. bu.edunih.gov Studies using transgenic rat models that overexpress human amyloid precursor protein (APP) have provided further insights into the spatial distribution of amyloid plaques. In these models, Aβ plaques are not only found in the hippocampus and cortex but also in other brain regions such as the thalamus and brainstem. frontiersin.orgaginganddisease.org For example, a study using a knock-in rat model of AD showed that the neocortex had the highest plaque volume, followed by the thalamus, brainstem, and striatum. frontiersin.org
The morphology of the deposited plaques can vary. Following injection of Aβ(1-40), diffuse plaques have been observed in various brain regions, including the hippocampus, entorhinal cortex, and thalamus. These plaques can contain both glial and neuronal cells.
It's noteworthy that the normal rat brain possesses enzymes capable of processing injected Aβ(1-40) into variants similar to those found in Alzheimer's disease, such as N-terminally truncated pyroglutamate (B8496135) forms and C-terminally truncated variants. nih.govjneurosci.org This suggests that rat models can be valuable for studying the enzymatic processing and subsequent deposition of Aβ peptides.
Table 2: Characteristics of Aβ(1-40) Deposition in Rat Brains
| Feature | Description | Reference |
| Fibril Formation | Injected Aβ(1-40) forms Congo red positive, 5-10 nm fibrillar structures. | nih.govjneurosci.orgjneurosci.org |
| Plaque Morphology | Can form diffuse plaques containing glial and neuronal cells. | |
| Spatial Distribution | Primarily in the hippocampus and cortex post-injection. Transgenic models show wider distribution including thalamus and brainstem. | bu.edunih.govfrontiersin.org |
| Temporal Profile | Aggregates can be observed from 1 day to at least 3 weeks post-injection. | jneurosci.org |
| Biochemical Processing | The rat brain can process Aβ(1-40) into variants found in Alzheimer's disease. | nih.govjneurosci.org |
Methodological Approaches and Analytical Techniques in Amyloid Beta Peptide 1 40 Rat Research
Biochemical Quantification of Amyloid Beta-Peptide (1-40) in Rat Tissues and Biofluids
The precise measurement of Aβ(1-40) levels in rat tissues and biofluids is fundamental to understanding its physiological and pathological roles. Several highly sensitive and specific biochemical assays are routinely employed for this purpose.
Enzyme-Linked Immunosorbent Assay (ELISA) for Amyloid Beta-Peptide (1-40) in Rat Samples
Enzyme-Linked Immunosorbent Assay (ELISA) stands as a cornerstone for the quantitative determination of Aβ(1-40) in various rat-derived samples, including serum, plasma, brain extracts, and cell culture supernatants. elisakits.co.ukmybiosource.com Commercially available ELISA kits are designed to be highly specific for Aβ(1-40), often with minimal cross-reactivity to other amyloid beta isoforms like Aβ(1-42). cellsignal.comnovamedline.com These kits typically employ a sandwich ELISA format, where a capture antibody specific to one terminus of the Aβ(1-40) peptide is coated onto a microplate, and a detection antibody, often conjugated to an enzyme like horseradish peroxidase, targets the other end. mybiosource.com
The sensitivity of these assays is a key advantage, with detection limits often reaching the picogram per milliliter (pg/mL) range, allowing for the quantification of the typically low physiological concentrations of soluble Aβ(1-40). elisakits.co.uk For instance, some rat/mouse Aβ(1-40) ELISA kits report a minimum sensitivity detection limit of approximately 0.28 pg/ml and a dynamic range of 1.56 – 100.0 pg/ml. elisakits.co.uk In research settings, ELISA has been instrumental in demonstrating age-related increases in Aβ(1-40) levels in the brains of transgenic rat models of Alzheimer's disease. jneurosci.org Studies have also utilized ELISA to measure the reduction of endogenous Aβ(1-40) in the brains of aged rats following therapeutic interventions. acs.org
Table 1: Characteristics of a Representative Rat/Mouse Amyloid Beta (1-40) ELISA Kit
| Feature | Specification | Source |
| Assay Type | Quantitative Sandwich ELISA | mybiosource.com |
| Sample Types | Serum, Plasma, Brain Extract, Cell Culture Supernatant | elisakits.co.uk |
| Target | Native Rat/Mouse Amyloid Beta (1-40) | mybiosource.com |
| Sensitivity | Approximately 0.28 pg/mL | elisakits.co.uk |
| Detection Range | 1.56 - 1000 pg/mL | elisakits.co.ukmybiosource.com |
| Specificity | High specificity for Aβ(1-40) with low cross-reactivity | cellsignal.comnovamedline.com |
| Intra-assay CV (%) | < 15% | mybiosource.com |
| Inter-assay CV (%) | < 15% | mybiosource.com |
Western Blot Analysis of Amyloid Beta-Peptide (1-40) Species in Rat Brain Extracts
Western blot analysis is a powerful technique for identifying and characterizing different Aβ(1-40) species within rat brain extracts. This method separates proteins based on their molecular weight, allowing for the detection of monomers, oligomers, and larger aggregates of Aβ(1-40). Following electrophoretic separation, the proteins are transferred to a membrane and probed with specific antibodies that recognize Aβ(1-40). cellsignal.com
This technique is crucial for confirming the identity of Aβ peptides detected by other methods, such as those isolated from brain homogenates. nih.gov For example, after intracerebral injection of 125I-Aβ(1-40) in rats, Western blot analysis using an anti-Aβ antibody can confirm the identity of a radioactive band at approximately 4 kDa as the Aβ(1-40) peptide. nih.gov Furthermore, Western blotting is employed to investigate the expression levels of proteins that are involved in the transport and clearance of Aβ(1-40) at the blood-brain barrier, such as P-glycoprotein (P-gp) and low-density lipoprotein receptor-related protein 1 (LRP1). acs.orgnih.gov Studies have shown a correlation between the expression of these transport proteins, as determined by Western blot, and the clearance of Aβ(1-40) from the rat brain. nih.gov
Mass Spectrometry for Amyloid Beta-Peptide (1-40) Characterization in Rat Models
Mass spectrometry (MS) offers unparalleled precision in the characterization of Aβ(1-40) in rat models. This technique provides detailed information about the molecular weight and structure of the peptide, enabling the unambiguous identification of Aβ(1-40) and its various post-translational modifications. researchgate.net MS can be used to analyze the interaction of Aβ(1-40) with other molecules, such as peptides and small molecule inhibitors, by identifying the molecular ions corresponding to the complexes formed. nih.gov
In research, MS has been utilized to investigate the binding of various compounds to Aβ(1-40) by analyzing the resulting complexes. nih.gov It can also be used to identify the specific amino acid sequences involved in these interactions through enzymatic digestion of the complex followed by MS analysis. nih.gov Furthermore, techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry can be employed to assess the aggregation state of Aβ(1-40) in solution. nih.gov
Histological and Immunocytochemical Techniques for Amyloid Beta-Peptide (1-40) Visualization in Rat Brains
Visualizing the distribution and deposition of Aβ(1-40) within the complex architecture of the rat brain is critical for understanding its role in pathology. Histological and immunocytochemical techniques provide the means to achieve this.
Amyloid Beta-Peptide (1-40) Staining and Plaque Load Assessment in Rat Brain Sections
A variety of staining methods are employed to visualize Aβ(1-40) in rat brain sections and to quantify the extent of amyloid deposition, often referred to as plaque load. Immunohistochemistry (IHC) using specific antibodies is a common and highly sensitive method. Antibodies such as 4G8, which recognizes an epitope within the Aβ sequence, are frequently used to label Aβ deposits in the brains of transgenic rats. jneurosci.org
In addition to IHC, classic histological stains like Congo red and Thioflavin-S are used to identify the characteristic beta-sheet structure of amyloid fibrils. nih.govmdpi.com Congo red staining, when viewed under polarized light, produces a distinctive apple-green birefringence in amyloid deposits, confirming their fibrillar nature. nih.gov Thioflavin-S is a fluorescent dye that also binds to amyloid fibrils, allowing for their visualization with fluorescence microscopy. jneurosci.org Quantitative image analysis of brain sections stained with these methods allows for the assessment of Aβ burden and its progression with age or in response to experimental manipulations. jneurosci.org
Table 2: Common Staining Techniques for Aβ(1-40) in Rat Brain Sections
| Staining Technique | Target | Visualization Method | Application | Source |
| Immunohistochemistry (e.g., 4G8 antibody) | Amyloid Beta Peptide Sequence | Chromogenic or Fluorescent | Detection of diffuse and compact Aβ deposits | jneurosci.org |
| Congo Red | Beta-sheet structure of amyloid fibrils | Polarized Light Microscopy (apple-green birefringence) | Confirmation of fibrillar amyloid | nih.gov |
| Thioflavin-S | Beta-sheet structure of amyloid fibrils | Fluorescence Microscopy | Visualization of amyloid plaques | jneurosci.org |
Co-localization Studies of Amyloid Beta-Peptide (1-40) with Cellular Markers in Rat Tissues
Co-localization studies are essential for determining the specific cellular and subcellular compartments associated with Aβ(1-40) in rat tissues. These studies involve double-labeling immunofluorescence or immunohistochemistry, where Aβ(1-40) is labeled with one color and a specific cellular marker is labeled with another. The overlap of these signals indicates co-localization.
For example, studies have demonstrated the co-localization of Aβ with the astrocytic marker, glial fibrillary acidic protein (GFAP), suggesting an association between Aβ deposition and reactive astrocytes. ahajournals.org In other research, Aβ peptides have been shown to co-localize with the lysosomal marker CD68, indicating that Aβ can be internalized by cells and targeted to lysosomes. acs.org Furthermore, co-localization studies have revealed that Aβ can be found in dense core secretory vesicles along with neurotransmitters like galanin and neuropeptide Y in neuronal-like cells, suggesting a potential for co-secretion. nih.gov These findings provide crucial insights into the cellular processing and interactions of Aβ(1-40) in the rat brain.
Electrophysiological Recordings in Amyloid Beta-Peptide (1-40) Rat Studies
The use of in vitro brain slices from rats offers a controlled environment to study the direct effects of Aβ(1-40) on neuronal circuits. In this preparation, thin sections of the brain, typically from the hippocampus, are kept alive in an artificial cerebrospinal fluid. This allows for the precise application of Aβ(1-40) and subsequent electrophysiological assessment.
One of the key phenomena studied is long-term potentiation (LTP), a cellular correlate of learning and memory. Studies have shown that the application of Aβ(1-40) can impair LTP in the CA1 region of the hippocampus. For example, in slices from Wistar rats, the introduction of Aβ(1-40) has been demonstrated to reduce the magnitude of LTP, suggesting a direct detrimental effect on synaptic plasticity.
Multi-electrode arrays (MEAs) are also utilized to record from multiple sites within the brain slice simultaneously. This technique provides a more comprehensive view of the network effects of Aβ(1-40). For instance, MEA recordings have revealed that Aβ(1-40) can alter spontaneous neuronal firing and network synchrony in hippocampal slices.
Key Findings from In Vitro Electrophysiology:
| Finding | Method | Brain Region | Implication |
| Reduced Long-Term Potentiation (LTP) | Field Potential Recordings | Hippocampus (CA1) | Impaired synaptic plasticity, a potential mechanism for memory deficits. |
| Altered Spontaneous Firing Rates | Multi-electrode Array (MEA) | Hippocampus | Disruption of baseline neuronal communication. |
| Decreased Synaptic Transmission | Whole-cell Patch Clamp | Hippocampus | Reduced efficacy of communication between neurons. |
In vivo electrophysiology allows for the study of neuronal activity in awake, behaving rats, providing a more physiologically relevant context. This typically involves the surgical implantation of electrodes into specific brain regions, such as the hippocampus or prefrontal cortex.
Local field potential (LFP) recordings are a common in vivo technique. LFPs reflect the summed electrical currents flowing from neurons in a small volume of tissue and provide a measure of synchronized neuronal activity. In rat models where Aβ(1-40) has been introduced, alterations in LFP oscillations, such as theta and gamma rhythms, have been observed. These rhythms are known to be important for cognitive processes, including memory formation. For example, a reduction in the power and coherence of theta-gamma coupling in the hippocampus has been reported in rats treated with Aβ(1-40), indicating a disruption of the temporal coordination of neuronal activity. pnas.org
Key Findings from In Vivo Electrophysiology:
| Finding | Method | Brain Region | Implication |
| Altered Local Field Potential (LFP) Oscillations | LFP Recordings | Hippocampus | Disrupted network synchrony and cognitive processing. pnas.org |
| Reduced Neuronal Firing | Single-unit Recordings | Medial Septum | Loss of functional neurons and altered circuit activity. mdpi.com |
| Decreased Theta-Correlated Firing | Single-unit Recordings | Medial Septum | Impaired temporal coding of information. mdpi.com |
Behavioral Assays for Cognitive and Affective Function in this compound Models
Behavioral assays are essential for linking the molecular and cellular changes induced by Aβ(1-40) to functional outcomes, such as cognitive decline and affective disturbances. A battery of tests is often used to provide a comprehensive behavioral phenotype of the Aβ(1-40) rat model.
The Morris water maze is a widely used test for spatial learning and memory. frontiersin.org In this task, rats are required to find a hidden platform in a circular pool of water, using spatial cues from the surrounding environment. Rats with infusions of Aβ(1-40) often exhibit significant impairments in this task, taking longer to find the platform and spending less time in the target quadrant during probe trials. ahajournals.org This suggests deficits in both the acquisition and retention of spatial information.
The novel object recognition test assesses a rat's ability to recognize a previously encountered object. This test is based on the innate tendency of rodents to explore novel objects more than familiar ones. frontiersin.org Rats treated with Aβ(1-40) often show a reduced preference for the novel object, indicating impaired recognition memory. frontiersin.org
Key Findings from Cognitive Behavioral Assays:
| Test | Cognitive Domain Assessed | Finding in Aβ(1-40) Rat Models |
| Morris Water Maze | Spatial Learning and Memory | Increased latency to find the hidden platform; reduced time in the target quadrant. frontiersin.orgahajournals.org |
| Novel Object Recognition | Recognition Memory | Decreased exploration of the novel object compared to the familiar object. frontiersin.org |
The elevated plus maze is another common test for anxiety-like behavior. mdpi.com The maze consists of two open arms and two enclosed arms raised from the floor. A decrease in the time spent in the open arms is interpreted as an anxiogenic-like effect. Some studies using Aβ(1-40) rat models have reported no significant differences in the time spent in the open arms, suggesting that this peptide may not induce a strong anxiogenic phenotype in all experimental conditions. nih.gov However, other research in transgenic rat models of amyloid pathology has shown increased anxiety-like behaviors in this test. mdpi.com
Key Findings from Affective Behavioral Assays:
| Test | Affective Domain Assessed | Finding in Aβ(1-40) Rat Models |
| Open Field Test | Locomotor Activity and Anxiety | Variable findings; some studies show reduced exploration of the center, suggesting increased anxiety. amegroups.cn |
| Elevated Plus Maze | Anxiety-like Behavior | Inconsistent results; some studies report no significant changes in open arm exploration. nih.gov |
Advanced Imaging Techniques in this compound Research
Advanced imaging techniques provide a non-invasive means to visualize the structural and functional consequences of Aβ(1-40) accumulation in the living rat brain.
Micro-positron emission tomography (micro-PET) allows for the in vivo detection and quantification of Aβ(1-40) deposits. nih.gov This is achieved by using specific radiotracers that bind to amyloid plaques. For example, studies have utilized the tracer [18F]O-FEt-PIB to visualize Aβ(1-40) aggregates in the brains of injected rats. nih.gov These studies have demonstrated increased radioactivity in the brain regions where Aβ(1-40) was infused, confirming the ability of micro-PET to detect these pathological changes. nih.gov
Magnetic resonance imaging (MRI) is another powerful tool used in Aβ(1-40) rat research. High-field MRI can provide detailed anatomical images, allowing for the detection of structural changes such as brain atrophy. nih.gov Furthermore, magnetic resonance spectroscopy (MRS), a related technique, can measure the levels of various brain metabolites. In rat models of Aβ(1-40) pathology, MRS has revealed a reduction in the levels of N-acetylaspartate, a marker of neuronal integrity, and an increase in choline (B1196258), which is associated with cell membrane turnover. These findings are indicative of neuronal damage and glial cell proliferation.
Key Findings from Advanced Imaging Techniques:
| Technique | Modality | Finding in Aβ(1-40) Rat Models | Implication |
| Micro-Positron Emission Tomography (micro-PET) | Molecular Imaging | Increased uptake of amyloid-binding radiotracers in regions of Aβ(1-40) injection. nih.gov | In vivo visualization and quantification of amyloid pathology. |
| Magnetic Resonance Imaging (MRI) | Structural Imaging | Detection of brain atrophy. nih.gov | Evidence of neurodegeneration. |
| Magnetic Resonance Spectroscopy (MRS) | Metabolic Imaging | Decreased N-acetylaspartate and increased choline levels. | Indication of neuronal loss and gliosis. |
Magnetic Resonance Imaging (MRI) and Spectroscopy (MRS) in this compound Models
High-field magnetic resonance techniques provide exceptional anatomical detail and metabolic information, proving invaluable for assessing the neuropathological consequences of Aβ(1-40) accumulation in rat models.
Methodological Approaches:
The primary approach involves the stereotactic microinjection of Aβ(1-40) into specific brain regions of rats, such as the hippocampus, to create a localized model of Alzheimer's-like pathology. nih.gov Subsequent imaging is often performed using high-field MRI systems, such as 7.0 Tesla (T) scanners, which offer superior resolution and signal-to-noise ratio compared to lower field strengths. nih.gov This high-field capability is crucial for visualizing fine anatomical structures and quantifying subtle metabolic changes. nih.gov
MRI protocols typically include T1-weighted (T1WI) and T2-weighted (T2WI) imaging to assess structural integrity and detect lesions. nih.gov However, in many Aβ(1-40) rat models, conventional MRI sequences may not show apparent changes, especially in the early stages following peptide administration. nih.gov
This is where Magnetic Resonance Spectroscopy (MRS) becomes particularly insightful. MRS allows for the non-invasive, quantitative analysis of in vivo biochemical metabolism within brain tissue. nih.gov By detecting the signals from various metabolites, MRS can reveal functional and pathological changes at the molecular level before gross structural abnormalities are evident. nih.gov Multi-voxel spectroscopy is often employed to simultaneously assess metabolic profiles in multiple brain regions, including the hippocampus and temporal lobe. nih.gov
Analytical Techniques:
The analytical power of MRS in Aβ(1-40) research lies in the quantification of key brain metabolites and the calculation of their ratios. The most commonly analyzed metabolites include:
N-acetylaspartate (NAA): A marker of neuronal viability and density. A decrease in NAA is indicative of neuronal loss or dysfunction. nih.govbu.eduamegroups.cn
Creatine (B1669601) (Cr): Involved in cellular energy metabolism and often used as a stable reference for calculating metabolite ratios. nih.govamegroups.cn
Choline (Cho): A marker of cell membrane turnover and inflammation. An increase in Cho can reflect gliosis or membrane breakdown. nih.govamegroups.cn
The ratios of these metabolites provide sensitive indicators of neuropathology. Key analytical ratios include:
NAA/Cr: A reduced ratio suggests neuronal damage or loss. nih.govamegroups.cn
NAA/Cho: A reduced ratio can also indicate neuronal loss relative to cell proliferation or inflammation. nih.gov
Cho/Cr: An altered ratio can provide insights into membrane metabolism. nih.gov
Research Findings:
Studies utilizing 7.0T MRS in rat models with bilateral hippocampal injections of Aβ(1-40) have yielded significant findings. Two weeks post-injection, while T1WI and T2WI MRI scans showed no obvious changes, MRS revealed a distinct metabolic signature of neurodegeneration. nih.gov Specifically, the N-acetylaspartate peak was reduced, while the creatine and choline peaks were elevated in the model group compared to controls. nih.gov
Subsequent analysis of metabolite ratios demonstrated a significant reduction in both the NAA/Cr and NAA/Cho ratios, while the Cho/Cr ratio remained unchanged. nih.gov These findings, indicative of neuronal damage and altered membrane metabolism, were corroborated by histological analyses showing a loss of hippocampal neurons and an increase in glial cells. nih.gov Electron microscopy further confirmed neuronal shrinkage and mitochondrial damage. nih.gov
These results highlight the sensitivity of high-field MRS in detecting early functional and pathological changes in Aβ(1-40) rat models, making it a powerful tool for evaluating the success and severity of the induced pathology in vivo. nih.gov
| Metabolite Ratio | Change in Aβ(1-40) Rat Model | Associated Pathophysiology | Reference |
| N-acetylaspartate/Creatine (NAA/Cr) | Significantly Reduced | Neuronal loss or dysfunction | nih.govamegroups.cn |
| N-acetylaspartate/Choline (NAA/Cho) | Significantly Reduced | Neuronal loss relative to inflammation/gliosis | nih.gov |
| Choline/Creatine (Cho/Cr) | Unchanged | Stable membrane metabolism in this specific model | nih.gov |
Positron Emission Tomography (PET) Imaging of Amyloid Beta-Peptide (1-40) Deposition in Rat Brains
Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that enables the in vivo visualization and quantification of specific biological targets, including Aβ deposits, through the use of radiolabeled tracers.
Methodological Approaches:
The fundamental approach in PET imaging for Aβ(1-40) research involves the intravenous administration of a PET tracer that specifically binds to Aβ aggregates in the brain. amegroups.cnnih.gov Following tracer administration, dynamic or static PET scans are performed to measure the distribution and accumulation of the radioligand. amegroups.cnnih.gov The choice of tracer is critical, and several have been developed and evaluated in rodent models.
One such tracer is [¹⁸F]O-FEt-PIB, a fluorine-18 (B77423) labeled derivative of Pittsburgh Compound B (PiB). amegroups.cnnih.gov Another innovative approach utilizes immunoPET, which employs radiolabeled antibody fragments to target Aβ. For instance, a bispecific fusion protein, [¹²⁴I]I-OX26₅-F(ab′)₂-Bapi, has been engineered to cross the blood-brain barrier via the transferrin receptor and bind to Aβ. nih.gov
PET imaging is often combined with computed tomography (CT) or MRI to provide anatomical reference for the functional PET data, allowing for precise localization of tracer uptake in different brain regions. nih.gov
Analytical Techniques:
The analysis of PET data focuses on quantifying the specific binding of the radiotracer to Aβ deposits. A common analytical method is the calculation of the Standardized Uptake Value Ratio (SUVR). This involves measuring the radioactivity concentration in a target region of interest (e.g., hippocampus or cortex) and normalizing it to the concentration in a reference region that is presumed to be devoid of specific binding (e.g., the cerebellum). frontiersin.org
Time-activity curves (TACs) are also generated to assess the kinetics of tracer uptake and washout from different brain regions. amegroups.cnnih.gov The difference in tracer accumulation between the hemisphere injected with Aβ(1-40) and the control hemisphere can also be calculated as an activity difference value. amegroups.cnnih.gov
For immunoPET studies, quantification involves comparing the radioligand retention in transgenic Alzheimer's disease model rats (e.g., TgF344-AD) with wild-type controls. nih.gov The correlation between the in vivo PET signal and ex vivo measurements of Aβ levels (e.g., via ELISA) is a crucial validation step. nih.gov
Research Findings:
Micro-PET imaging studies in rat models injected with Aβ(1-40) have successfully demonstrated the utility of this technique. Using the tracer [¹⁸F]O-FEt-PIB, researchers observed increased radioactivity in the brain hemisphere where Aβ(1-40) was infused compared to the control side. amegroups.cnnih.gov The time-activity curves showed an early peak in tracer uptake followed by a slow washout. amegroups.cnnih.gov The activity difference value in the hippocampus and thalamus was approximately four times greater in the Aβ(1-40) model rats than in control rats, indicating specific binding of the tracer to the induced amyloid aggregates. nih.gov
ImmunoPET studies with [¹²⁴I]I-OX26₅-F(ab′)₂-Bapi in TgF344-AD rats, which develop Aβ pathology, have shown significantly higher radioligand retention in the brain, particularly in the cortex and cerebellum, compared to wild-type rats. nih.gov This increased PET signal correlated significantly with the total levels of Aβ₄₀ and Aβ₄₂ as measured by ELISA, confirming that the imaging signal originated from the specific binding of the fusion protein to Aβ deposits. nih.gov These findings suggest that immunoPET can be a highly sensitive method for detecting Aβ pathology in rat models. nih.gov
| PET Tracer | Rat Model | Key Findings | Reference |
| [¹⁸F]O-FEt-PIB | Aβ(1-40) injection model | Increased radioactivity in the Aβ-infused hemisphere; ~4-fold higher activity difference value compared to controls. | amegroups.cnnih.gov |
| [¹²⁴I]I-OX26₅-F(ab′)₂-Bapi | TgF344-AD transgenic rat | 2- to 4-fold higher radioligand retention in various brain regions compared to wild-type rats; PET signal correlated with total Aβ₄₀ and Aβ₄₂ levels. | nih.gov |
Pre Clinical Therapeutic Strategies Targeting Amyloid Beta Peptide 1 40 in Rat Models
Anti-Amyloidogenic Approaches in Amyloid Beta-Peptide (1-40) Rat Models
A cornerstone of preclinical research into Alzheimer's disease involves strategies to combat the production and accumulation of amyloid beta-peptide (1-40) (Aβ(1-40)). In rat models, these anti-amyloidogenic approaches are primarily focused on three key areas: reducing the production of Aβ(1-40), enhancing its removal from the brain, and preventing its aggregation into toxic plaques.
Inhibition of Amyloid Beta-Peptide (1-40) Production in Rat Systems (e.g., secretase modulators)
The generation of Aβ(1-40) is a direct result of the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase. nih.gov Consequently, modulating the activity of these secretases presents a primary therapeutic target.
β-Secretase (BACE1) Inhibitors: BACE1 initiates the amyloidogenic pathway by cleaving APP. nih.gov Inhibiting this enzyme is another direct strategy to lower Aβ(1-40) production. Studies in rat models have explored the efficacy of various BACE inhibitors. acs.org
It's important to note that the complete inhibition of these secretases can have adverse effects. For example, studies on rat cortical neurons have shown that inhibiting β- or γ-secretase can lead to neuronal death, an effect that can be reversed by the addition of Aβ(1-40), suggesting a physiological role for this peptide. jneurosci.org
Table 1: Investigated Secretase Modulators in Rat Models for Aβ(1-40) Reduction
| Compound Class | Target | Observed Effect in Rat Models |
| Sulfonamide-based GSMs | γ-Secretase | Reduced brain Aβ42 levels |
| Various BACE inhibitors | β-Secretase | Lowered Aβ(1-40) production |
Promotion of Amyloid Beta-Peptide (1-40) Clearance in Rat Brains (e.g., enzymatic degradation, transport mechanisms)
Enhancing the natural clearance mechanisms of Aβ(1-40) from the brain is a crucial therapeutic avenue. This involves both enzymatic breakdown and transport across the blood-brain barrier (BBB).
Enzymatic Degradation: Several enzymes, known as Aβ-degrading enzymes (ADEs), are capable of breaking down Aβ peptides. nih.gov Key ADEs include:
Neprilysin (NEP): A major enzyme involved in the degradation of both Aβ(1-40) and Aβ(1-42). mdpi.com
Insulin-degrading enzyme (IDE): This enzyme also contributes to the clearance of Aβ peptides. oup.com
Angiotensin-converting enzyme (ACE): ACE has been shown to degrade Aβ(1-40) and Aβ(1-42), preventing their aggregation. mdpi.com
Endothelin-converting enzyme (ECE): This enzyme also participates in Aβ degradation. biomolther.org
Strategies to enhance the activity of these enzymes are being explored. For example, certain compounds can upregulate NEP expression and activity. biomolther.org
Transport Mechanisms: The clearance of Aβ(1-40) from the brain is also heavily dependent on its transport across the BBB. nih.gov
Low-density lipoprotein receptor-related protein 1 (LRP1): This receptor, located on the abluminal side of the BBB, plays a significant role in transporting Aβ out of the brain. nih.govnih.gov Studies in rats have shown that inhibiting LRP1 significantly reduces the efflux of Aβ(1-40) from the brain. nih.gov
P-glycoprotein (P-gp): This is another important efflux transporter at the BBB that contributes to Aβ clearance. oup.com
Conversely, the receptor for advanced glycation end products (RAGE) is involved in the influx of Aβ from the periphery into the brain.
Inhibition of Amyloid Beta-Peptide (1-40) Aggregation and Fibril Formation in Rat Models
Preventing the self-assembly of Aβ(1-40) monomers into toxic oligomers and fibrils is a key therapeutic goal. nih.gov A variety of compounds have been investigated in rat models for their ability to inhibit this aggregation process.
Peptide-Based Inhibitors: Small peptides have been designed to interfere with Aβ aggregation. For example, a synthetic pro-drug peptide has been shown to inhibit plaque formation in the hippocampus of rats injected with Aβ(1-40). nih.gov Other designed peptides, such as NF11, have demonstrated the ability to inhibit Aβ(1-40) aggregation and even disaggregate pre-formed fibrils in vitro. researchgate.net
Small Molecules: Certain small molecules have shown promise in preventing Aβ aggregation. Rifampicin and its derivatives, for instance, have been found to inhibit Aβ(1-40) aggregation and neurotoxicity in studies using rat pheochromocytoma PC12 cells. researchgate.net Citrate has also been shown to inhibit the aggregation of Aβ(1-40) peptides. nih.gov
Surfactants: The role of surfactants in Aβ aggregation is complex. Some studies have shown that certain surfactants can inhibit fibril formation. For example, sodium dodecyl sulfate (B86663) (SDS) has been found to inhibit Aβ(1-40) fibril formation. nih.gov
Natural Compounds: Extracts from certain plants have also been investigated for their anti-aggregation properties in rat models. nih.gov
Neuroprotective Strategies Against Amyloid Beta-Peptide (1-40) Toxicity in Rat Models
In addition to targeting the amyloid cascade directly, another critical approach is to protect neurons from the toxic effects of Aβ(1-40). This involves mitigating oxidative stress and inflammation, two key pathological consequences of Aβ accumulation.
Antioxidant Interventions in this compound Pathology
Oxidative stress is a significant factor in the neurotoxicity induced by Aβ(1-40). The peptide itself can generate free radicals, leading to lipid peroxidation and protein oxidation. Therefore, antioxidant interventions are a promising neuroprotective strategy.
R-alpha-lipoic acid: This antioxidant has been investigated for its neuroprotective potential. A co-drug combining (R)-alpha-lipoic acid and ibuprofen (B1674241) was found to protect against cognitive deficits and reduce Aβ expression in a rat model infused with Aβ(1-40). researchgate.net
Synthetic Pro-Drug Peptide (PDp): In a rat model of Aβ(1-40)-induced toxicity, treatment with a synthetic PDp was shown to overcome the imbalance in reactive oxygen species and restore the activity of antioxidant enzymes like superoxide (B77818) dismutase and catalase. nih.govresearchgate.net
Plant Extracts: Certain plant extracts with antioxidant properties have been shown to ameliorate spatial memory impairment induced by Aβ in rats by reducing oxidative stress in the hippocampus. researchgate.net
Table 2: Antioxidant Interventions in Aβ(1-40) Rat Models
| Intervention | Mechanism of Action | Observed Neuroprotective Effect |
| (R)-alpha-lipoic acid and Ibuprofen Co-drug | Antioxidant and anti-inflammatory | Protected against cognitive deficits and reduced Aβ expression |
| Synthetic Pro-Drug Peptide (PDp) | Restored antioxidant enzyme activity | Overcame imbalance in reactive oxygen species |
| Plant Extracts | Antioxidant properties | Ameliorated spatial memory impairment by reducing oxidative stress |
Anti-inflammatory Agents in this compound Neuroinflammation
Neuroinflammation, characterized by the activation of microglia and astrocytes, is a prominent feature of the brain's response to Aβ deposition. nih.govmdpi.com This inflammatory response, while initially intended to be protective, can become chronic and contribute to neuronal damage. mdpi.com
Hydrogen Sulfide (B99878) (H₂S): In a rat model where Aβ(1-40) was injected into the hippocampus, treatment with a hydrogen sulfide donor, NaHS, suppressed the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov It also reversed the Aβ-induced upregulation of COX-2, suggesting that the anti-inflammatory effect of H₂S contributes to its neuroprotective properties. nih.gov
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Epidemiological studies suggest that long-term use of NSAIDs may reduce the risk of developing Alzheimer's disease. nih.gov In rat models, NSAIDs like ibuprofen have been investigated. A co-drug of ibuprofen and lipoic acid demonstrated neuroprotective activity in rats infused with Aβ(1-40). researchgate.net However, the effects of NSAIDs on Aβ levels can be complex, with some studies in rat primary cortical neurons showing that certain NSAIDs can either decrease or surprisingly increase the secretion of different Aβ species. nih.gov
PPARγ Agonists: Peroxisome proliferator-activated receptor-gamma (PPARγ) agonists, which can be activated by some NSAIDs, have been shown to inhibit the β-amyloid-stimulated secretion of proinflammatory products by microglia and monocytes. jneurosci.org
Synthetic Pro-Drug Peptide (PDp): This peptide has also been shown to suppress the neuroinflammatory response in a rat model of Aβ-induced toxicity. nih.govresearchgate.net
Table 3: Anti-inflammatory Agents Investigated in Aβ(1-40) Rat Models
| Agent | Mechanism of Action | Observed Anti-inflammatory Effect |
| Hydrogen Sulfide (NaHS) | Suppression of pro-inflammatory cytokines and COX-2 | Reduced levels of TNF-α, IL-1β, and IL-6 |
| Ibuprofen (as a co-drug) | Anti-inflammatory | Neuroprotective activity |
| Synthetic Pro-Drug Peptide (PDp) | Suppression of neuroinflammation | Reduced inflammatory responses |
Strategies Modulating Calcium Homeostasis and Mitochondrial Function in this compound Models
Amyloid beta-peptide (1-40) (Aβ(1-40)) is a key pathogenic agent in Alzheimer's disease, known to disrupt cellular calcium homeostasis and impair mitochondrial function, leading to neuronal damage. In rat models, Aβ(1-40) has been shown to increase the influx of Ca2+ into neurons, contributing to excitotoxicity and apoptosis. medchemexpress.com This peptide directly interacts with mitochondria, inducing the production of reactive oxygen species (ROS), which in turn can lead to mitochondrial dysfunction and trigger cell death pathways. nih.gov Consequently, therapeutic strategies aimed at restoring calcium balance and preserving mitochondrial health are under active investigation in preclinical rat models.
Research has highlighted that Aβ(1-40) can modulate voltage-dependent calcium channel activity in rat cortical neurons. nih.gov The peptide's influence on these channels is dependent on its aggregation state, with unaggregated forms stimulating an increase in calcium current, while aggregated forms lead to a reduction. nih.gov This disruption of calcium signaling is a critical event in Aβ-induced neurotoxicity. Furthermore, Aβ(1-40) administration in rats has been linked to increased oxidative stress markers and a decline in antioxidant enzyme activity within the hippocampus. nih.gov
Several therapeutic agents have been explored for their potential to counteract these detrimental effects. These compounds often target the intricate relationship between calcium dysregulation, oxidative stress, and mitochondrial damage. For instance, agents that can chelate metal ions, which are implicated in Aβ aggregation and ROS production, or that can directly scavenge free radicals, have shown promise. Other strategies focus on bolstering the cell's endogenous antioxidant defenses or preventing the mitochondrial permeability transition pore from opening, a key event in apoptosis.
The following table summarizes preclinical studies on compounds targeting calcium homeostasis and mitochondrial function in Aβ(1-40) rat models.
| Therapeutic Agent | Target/Mechanism | Key Findings in Aβ(1-40) Rat Models |
| Ginsenoside Rb1 | Inhibits mitochondrial dysfunction by reducing Bax and Cleaved Caspase-3 levels and upregulating Bcl-2. nih.gov | Inhibited neuronal apoptosis and improved learning and memory. nih.gov |
| Genistein | Attenuates oxidative stress via an estrogenic pathway. nih.gov | Prevented Aβ(1-40)-induced impairment of short-term spatial recognition memory and learning. nih.gov |
| SkQ1 | A mitochondria-targeted antioxidant that accumulates in the inner mitochondrial membrane. tandfonline.com | Alleviated structural neurodegenerative alterations and prevented cognitive decline by improving the state of mitochondria. tandfonline.com |
| Resveratrol | Activates SIRT1, which increases PGC-1α activity and promotes mitochondrial biogenesis. biorxiv.org | Reversed Aβ-induced memory deficits and hippocampal long-term potentiation impairment. biorxiv.org |
| Mdivi-1 | A small-molecule inhibitor of the mitochondrial fission protein Drp1. biorxiv.org | Ameliorated Aβ toxicity and mitochondrial dysfunction. biorxiv.org |
| Calcium Channel Blockers | Modulate Aβ metabolism and restore calcium homeostasis. nih.govaginganddisease.org | Ameliorated cognitive deficits in rat models of Alzheimer's disease. nih.gov |
Immunomodulatory Approaches Targeting Amyloid Beta-Peptide (1-40) in Rat Models
Neuroinflammation is a critical component in the pathogenesis of Alzheimer's disease, with Aβ(1-40) acting as a potent trigger for inflammatory responses in the brain. amegroups.cn This peptide activates microglia and astrocytes, the resident immune cells of the central nervous system, leading to the release of pro-inflammatory cytokines, chemokines, and reactive oxygen species. amegroups.cnplos.org While this inflammatory response is initially a protective mechanism aimed at clearing Aβ deposits, chronic activation contributes to neuronal damage and disease progression. amegroups.cn Therefore, modulating this immune response presents a promising therapeutic avenue.
In Aβ(1-40) rat models, the injection of the peptide into the brain induces a significant inflammatory reaction characterized by the activation of microglia and astrocytes. plos.org This is accompanied by an upregulation of inflammatory mediators such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). amegroups.cnnih.gov These cytokines can, in turn, exacerbate Aβ pathology by promoting its production and aggregation, creating a vicious cycle of neuroinflammation and neurodegeneration. nih.gov
A variety of immunomodulatory strategies are being investigated in preclinical models. These range from the use of non-steroidal anti-inflammatory drugs (NSAIDs) to more targeted approaches aimed at specific inflammatory pathways or cell types. For example, some therapies focus on inhibiting key enzymes involved in the production of inflammatory molecules, while others aim to shift microglia from a pro-inflammatory to a more neuroprotective, phagocytic phenotype to enhance Aβ clearance.
The table below details some of the immunomodulatory strategies that have been evaluated in the context of Aβ(1-40) rat models.
| Therapeutic Strategy/Agent | Target/Mechanism | Key Findings in Aβ(1-40) Rat Models |
| Minocycline | Prevents Aβ fibrillization and Aβ-induced microglial activation. nih.gov | Attenuated inflammatory response and microgliosis, and improved cognitive deficits in an Aβ(1-42)-infused rat model. nih.gov |
| Genistein | Possesses anti-inflammatory properties; decreases the level of inflammatory cytokines and inhibits NF-κB activity. plos.org | Ameliorated Aβ(1-40)-induced astrogliosis and neuronal death. plos.org |
| Curcumin Analogues | Modulate Aβ-induced microglia activation. nih.gov | Reduced the release of pro-inflammatory cytokines IL-1β and TNF-α from microglia exposed to Aβ42 oligomers. nih.gov |
| Thalidomide Analogues (3,6′-dithiothalidomide) | Lowers TNF-α and nitrite (B80452) levels. nih.gov | Reduced central and systemic TNF-α production and neuroinflammatory markers in LPS-challenged rats. nih.gov |
| Glatiramer Acetate (GA) | Stimulates microglia and macrophages to an anti-inflammatory, phagocytic phenotype. nih.gov | GA-stimulated macrophages protected neurons from Aβ-mediated synaptotoxicity by enhancing the elimination of Aβ42 oligomers. nih.gov |
| GAL-201 | An atypical dipeptide that modulates Aβ aggregation. mdpi.com | Reduced the activation of proinflammatory microglia and astrocytes in the presence of Aβ(1-42)-derived toxicity. mdpi.com |
Comparative Analysis and Future Directions in Amyloid Beta Peptide 1 40 Rat Research
Comparison of Amyloid Beta-Peptide (1-40) Rat Pathology with Amyloid Beta-Peptide (1-42) in Rodent Models
While both Aβ(1-40) and Aβ(1-42) are key players in AD pathogenesis, they exhibit distinct pathological profiles in rodent models. Aβ(1-40) is the more abundant soluble species, whereas Aβ(1-42) is more prone to aggregation and is the principal component of amyloid plaques. frontiersin.org
Studies involving direct injection of these peptides into the rat brain have revealed significant differences in their ability to form amyloid fibrils. Freshly solubilized Aβ(1-40) has been shown to consistently assemble into amyloid fibrils in the rat brain, a phenomenon not observed with Aβ(1-42) under similar conditions. This suggests that the in vivo environment of the rat brain can differentially influence the aggregation pathways of these two peptides.
In terms of neurotoxicity, Aβ(1-42) is generally considered more neurotoxic than Aβ(1-40). nih.gov Injections of Aβ(1-42) into the mouse cerebral cortex resulted in a larger area of reactive astrogliosis and more significant oxidative damage compared to Aβ(1-40) injections. nih.gov However, some research suggests a neuroprotective role for Aβ(1-40) against Aβ(1-42)-induced toxicity, where Aβ(1-40) can inhibit the fibril formation of Aβ(1-42). researchgate.net The ratio of Aβ(1-42) to Aβ(1-40) appears to be a critical factor, with even minor increases in this ratio dramatically affecting the biophysical and biological properties of the Aβ mixtures, leading to the stabilization of toxic oligomeric species. embopress.org
The following table summarizes key pathological differences between Aβ(1-40) and Aβ(1-42) observed in rodent models.
| Feature | Amyloid Beta-Peptide (1-40) | Amyloid Beta-Peptide (1-42) |
| Abundance | More abundant in soluble form | Less abundant in soluble form |
| Aggregation | Less prone to spontaneous aggregation but can form fibrils in vivo | Highly prone to aggregation, major component of plaques |
| Neurotoxicity | Generally considered less neurotoxic | Considered more neurotoxic, induces greater oxidative stress |
| Fibril Formation (in vivo injection) | Consistently forms fibrils in rat brain | Does not consistently form fibrils under similar conditions |
| Effect on Synaptic Function | Can impair synaptic plasticity and memory | Potent inducer of synaptic dysfunction |
Interplay of Amyloid Beta-Peptide (1-40) with Other Pathological Hallmarks in Rat Models (e.g., tauopathy)
A critical aspect of AD research is understanding the interplay between amyloid pathology and other hallmarks of the disease, particularly tauopathy. In rat models, a clear relationship between Aβ accumulation and the development of tau pathology has been established.
Transgenic rat models that overexpress human Aβ, such as the TgF344-AD model, exhibit age-dependent cerebral amyloidosis that precedes the development of tauopathy, including the formation of neurofibrillary tangles (NFTs). nih.gov Notably, initial changes in tau can be observed even before the formation of extensive amyloid plaques, suggesting that soluble Aβ species, including Aβ(1-40), may trigger early tau alterations. nih.gov
The mechanisms underlying this interplay are complex. Studies have shown that Aβ can induce the hyperphosphorylation of tau protein. For instance, injection of Aβ(1-40) in a rat model of AD has been shown to lead to the hyperphosphorylation of tau at specific sites. nih.gov This process is thought to be mediated by the activation of certain kinases. The ubiquitin-proteasome system (UPS), which is responsible for protein degradation, has also been implicated. In Aβ(1-40)-induced AD rat models, several key enzymes of the UPS are downregulated, indicating an impaired ability to clear aggregated proteins like hyperphosphorylated tau. nih.gov
Furthermore, research indicates that Aβ can facilitate the propagation and spread of tau pathology throughout the brain. probiologists.com The presence of Aβ plaques appears to create a permissive environment for the aggregation and spreading of pathological tau. probiologists.com
Advancements in this compound Model Development
The development of sophisticated rat models has been instrumental in advancing our understanding of Aβ(1-40) pathology. Early transgenic rat models often displayed intracellular Aβ accumulation without the formation of senile plaques. aginganddisease.org However, more recent models have successfully recapitulated key features of human AD.
A significant advancement is the TgF344-AD rat model , which expresses human amyloid precursor protein (APP) with the Swedish mutation and a mutant form of human presenilin 1 (PS1ΔE9). These rats develop age-dependent Aβ accumulation, including both Aβ(1-40) and Aβ(1-42), leading to amyloid plaques, tauopathy, neuronal loss, and cognitive impairment. nih.govtandfonline.com
Another notable model is the PSAPP rat , which was created by crossing different transgenic rat lines expressing human APP with various mutations. This model exhibits Aβ deposition at an earlier age compared to some other models. aginganddisease.org The McGill-R-Thy1-APP rat model also shows a progressive increase in Aβ accumulation and plaque formation, leading to cognitive deficits. aginganddisease.org
The table below provides an overview of some key transgenic rat models used in Aβ(1-40) research.
| Model | Transgenes | Key Pathological Features |
| TgF344-AD | Human APP (Swedish mutation) & PS1ΔE9 | Age-dependent Aβ plaques, tauopathy, neuronal loss, cognitive impairment |
| PSAPP | Human APP (multiple mutations) & human PS1 | Aβ deposition, cognitive impairment |
| McGill-R-Thy1-APP | Human APP (Swedish & Indiana mutations) | Progressive Aβ accumulation, plaque formation, cognitive deficits |
| UKUR25/28 | Human APP751 & PS1 (UKUR25), mutated human APP751 (UKUR28) | Intracellular Aβ accumulation without plaques |
These models provide invaluable tools for studying the specific role of Aβ(1-40) in the context of the broader pathological cascade of AD and for testing potential therapeutic interventions.
Emerging Methodologies for Amyloid Beta-Peptide (1-40) Research in Rats
Recent years have seen the emergence of novel methodologies that are enhancing the precision and depth of Aβ(1-40) research in rat models.
One such advancement is the development of microimmunoelectrodes (MIEs) . These sophisticated sensors allow for the real-time, in vivo measurement of Aβ levels in the brain's interstitial fluid. nih.gov This technology provides unprecedented temporal resolution, enabling researchers to study the rapid dynamics of Aβ production and clearance, which was not feasible with previous methods like microdialysis. nih.gov
Another important development is the use of well-characterized Aβ oligomers in non-transgenic rat models. A significant challenge in using synthetic Aβ peptides has been the heterogeneity of the aggregated species. By using techniques like atomic force microscopy to characterize the structure of Aβ oligomers before administration, researchers can create more reliable and reproducible animal models of AD. mdpi.com Intracerebroventricular injection of these well-characterized oligomers has been shown to induce memory impairment and synaptic plasticity deficits in rats. mdpi.com
Furthermore, advanced imaging techniques like positron emission tomography (PET) using specific radiotracers are being employed to visualize and quantify Aβ deposition in the living rat brain. tandfonline.com These non-invasive methods allow for longitudinal studies to track the progression of amyloid pathology over time in the same animal.
Translation of Findings from this compound Research to Broader Neurodegenerative Disease Understanding
Findings from Aβ(1-40) rat research have significant translational implications for our broader understanding of neurodegenerative diseases, particularly Alzheimer's disease.
The elucidation of the distinct roles of Aβ(1-40) and Aβ(1-42) in rat models has reinforced the "amyloid cascade hypothesis," which posits that the accumulation of Aβ is a central and initiating event in AD pathogenesis. aginganddisease.org The observation that the ratio of these two peptides is a critical determinant of toxicity has important implications for the development of therapeutic strategies. embopress.org Therapies aimed at modulating the production or clearance of specific Aβ species are a direct outcome of this line of research.
Rat models have also been crucial in demonstrating the link between Aβ pathology and downstream events like tauopathy and neuroinflammation. nih.govprobiologists.com This has led to a more integrated view of AD pathogenesis, where multiple pathological processes interact to drive neurodegeneration. This understanding is vital for designing combination therapies that target different aspects of the disease.
Moreover, the larger size of rats compared to mice offers advantages for certain experimental procedures, such as neuroimaging, electrophysiology, and cerebrospinal fluid sampling, making them a valuable translational model. mdpi.comresearchgate.net The ability to study complex cognitive behaviors in rats also enhances the translational relevance of these models for predicting the efficacy of potential treatments in humans. researchgate.net
Unaddressed Research Questions and Future Perspectives in this compound Studies
Despite significant progress, several key questions regarding the role of Aβ(1-40) in neurodegeneration remain unanswered. Future research in rat models will be crucial to address these gaps.
One major area of focus is the precise mechanism by which soluble Aβ(1-40) oligomers contribute to synaptic dysfunction and cognitive decline, independent of plaque formation. While it is clear that these soluble species are toxic, the exact molecular targets and signaling pathways involved are still being elucidated.
Another critical question is the nature of the "prion-like" spread of Aβ pathology. While it has been shown that Aβ aggregates can seed the formation of new plaques, the mechanisms governing this propagation throughout the brain are not fully understood. Rat models will be instrumental in studying the cell-to-cell transfer of Aβ and identifying factors that influence this process.
The development of more comprehensive rat models that better recapitulate the full spectrum of human AD, including the sporadic form of the disease, is also a priority. This may involve incorporating genetic risk factors beyond the traditional APP and PS1 mutations. The naked mole-rat, a long-lived rodent that shows natural resistance to amyloid plaque formation despite high levels of Aβ, presents an intriguing model for studying protective mechanisms. researchgate.net
Future perspectives in the field include:
Developing therapies that specifically target the Aβ(1-42)/Aβ(1-40) ratio.
Investigating the role of the peripheral clearance of Aβ(1-40) and its impact on brain pathology.
Utilizing advanced in vivo imaging and electrophysiological techniques to longitudinally study the effects of Aβ(1-40) on neural circuit function.
Exploring the potential of Aβ(1-40) as a biomarker for early diagnosis and disease progression.
By addressing these unanswered questions and pursuing these future directions, research using Aβ(1-40) rat models will continue to provide invaluable insights into the pathogenesis of Alzheimer's disease and pave the way for the development of effective therapies.
Q & A
Basic Research Questions
Q. How should Amyloid beta-peptide (1-40) rat be solubilized and stored to maintain stability for experimental use?
- Methodological Answer : Rat Aβ(1-40) is typically solubilized in 1% NHOH/water at concentrations up to 1 mg/ml. For long-term storage, lyophilized peptide should be kept at -20°C in a dry environment to prevent degradation. Avoid repeated freeze-thaw cycles, as this can lead to aggregation. Structural integrity in solution is pH-sensitive; PBS (pH 7.4) is commonly used for reconstitution .
Q. What experimental techniques are suitable for detecting Aβ(1-40) in biological samples?
- Methodological Answer : Western blot (WB) and ELISA are standard methods. For WB, use antibodies with cross-reactivity to rat Aβ(1-40) at dilutions of 1:500–1:2000. ELISA kits optimized for Aβ(1-40) detection in serum or brain homogenates (e.g., recovery rates of ~98% in rat serum) are recommended for quantification. Immunohistochemistry (IHC) at 1:100–1:500 dilutions can localize Aβ deposits in tissue sections, but antigen retrieval is critical for formalin-fixed samples .
Q. What are the key differences between rat Aβ(1-40) and human Aβ(1-40) in aggregation behavior?
- Methodological Answer : Rat Aβ(1-40) exhibits reduced zinc-binding affinity compared to human Aβ(1-40), making it less prone to rapid aggregation in the presence of metal ions (e.g., Zn concentrations >300 nM induce human Aβ aggregation but not rat Aβ). This species-specific difference is critical when modeling amyloid pathology in rodents, as rat Aβ(1-40) alone rarely forms stable fibrils without exogenous triggers like acidic pH or co-aggregation with human Aβ fragments .
Advanced Research Questions
Q. How can researchers resolve contradictions in Aβ(1-40) solubility and aggregation kinetics across studies?
- Methodological Answer : Variations in solvent systems (e.g., NHOH vs. HFIP) and buffer conditions (pH, ionic strength) significantly impact aggregation kinetics. Pre-treat Aβ(1-40) with hexafluoroisopropanol (HFIP) to dissolve pre-existing aggregates before reconstitution in aqueous buffers. Use dynamic light scattering (DLS) or thioflavin-T assays to monitor aggregation in real-time. For structural studies, SDS micelles (pH 5.1) stabilize α-helical conformations (residues 15–36), mimicking membrane-bound states .
Q. What experimental designs are optimal for studying Aβ(1-40)-induced neurotoxicity in rat hippocampal models?
- Methodological Answer : Use primary rat hippocampal neurons or organotypic slices exposed to 1–10 μM Aβ(1-40) for 24–72 hours. Pre-incubate Aβ in aggregation-promoting conditions (e.g., 37°C for 24 hours) to generate oligomeric species. Include controls with reverse-sequence peptides (e.g., Aβ(40-1)) to distinguish sequence-specific effects. Measure toxicity via LDH release, caspase-3 activation, or synaptic marker loss (e.g., synaptophysin). Co-treatment with metal chelators (e.g., EDTA) can validate metal-dependent toxicity pathways .
Q. How does the structural conformation of Aβ(1-40) rat in membrane-mimetic environments influence its pathogenicity?
- Methodological Answer : In SDS micelles (simulating lipid membranes), rat Aβ(1-40) adopts an α-helical structure between residues 15–36 with a kink at residues 25–27, as shown by NMR. This conformation enhances membrane interaction and pore formation. To study this, incorporate Aβ into lipid bilayers (e.g., planar bilayers or patch-clamp pipettes) and measure ion conductance. Rat Aβ(1-40) forms cation-selective channels with multilevel conductances (40–4000 pS), which dissipate ion gradients and may explain neurotoxicity .
Q. What strategies improve blood-brain barrier (BBB) penetration of Aβ(1-40) in vivo for targeted amyloid imaging?
- Methodological Answer : Conjugate Aβ(1-40) to BBB shuttle vectors (e.g., OX26 monoclonal antibody targeting transferrin receptors) via biotin-streptavidin linkages. This enables receptor-mediated transcytosis, increasing brain uptake by ~2-fold compared to free peptide. Use I-labeled Aβ(1-40) complexes for autoradiography in AD model brains. Validate binding specificity with excess unlabeled Aβ(1-40) to block signal .
Data Interpretation and Contradictions
Q. Why do rat Aβ(1-40) and Aβ(1-42) exhibit divergent toxicities in Alzheimer’s models?
- Key Findings : Rat Aβ(1-42) is more neurotoxic than Aβ(1-40) due to its higher propensity to form β-sheet-rich aggregates. In hippocampal slices, Aβ(1-42) (rat) at 10 μM induces significant synaptic loss, while Aβ(1-40) requires higher concentrations (>20 μM) or prolonged exposure. This aligns with human AD pathology, where Aβ(1-42) dominates amyloid plaques .
Q. How can researchers reconcile discrepancies in Aβ(1-40) recovery rates across ELISA and WB protocols?
- Resolution : Recovery rates depend on sample matrix (e.g., serum vs. CSF) and antibody epitope specificity. For ELISA, use antibodies targeting mid-region epitopes (e.g., residues 15–25) to detect both monomeric and oligomeric forms. For WB, denaturing conditions (SDS-PAGE) may underestimate oligomer levels; combine with native PAGE or size-exclusion chromatography for comprehensive analysis .
Methodological Best Practices
- Structural Studies : For NMR or CD spectroscopy, dissolve Aβ(1-40) in 50 mM SDS (pH 5.1) to stabilize α-helical conformations. Avoid phosphate buffers, which promote β-sheet formation .
- In Vivo Delivery : Use vector-mediated systems (e.g., OX26-antibody conjugates) to enhance BBB penetration and reduce peripheral metabolism of Aβ(1-40) .
- Aggregation Control : Pre-treat peptides with HFIP and filter through 0.22 μm membranes to remove pre-fibrillar aggregates before experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
